1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one is an organic compound featuring a carbazole moiety linked to a cyclohexyl group via a propanone chain. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one typically involves the following steps:
Formation of the Carbazole Intermediate: The carbazole nucleus can be synthesized through the cyclization of diphenylamine with an appropriate reagent such as sulfuric acid.
Alkylation: The carbazole intermediate is then alkylated using a suitable alkyl halide, such as 1-bromo-3-cyclohexylpropan-1-one, under basic conditions (e.g., potassium carbonate in dimethylformamide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carbazole carboxylic acids or ketones.
Reduction: Carbazole alcohols.
Substitution: Halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge-transport properties.
Wirkmechanismus
The mechanism by which 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The carbazole moiety can intercalate with DNA, disrupting replication and transcription processes, while the cyclohexyl group enhances membrane permeability, facilitating cellular uptake.
Vergleich Mit ähnlichen Verbindungen
1-(9H-carbazol-9-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(9H-carbazol-9-yl)-3-methylpropan-1-one: Contains a methyl group, leading to different steric and electronic properties.
Uniqueness: 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic characteristics, enhancing its stability and reactivity compared to other carbazole derivatives.
Eigenschaften
Molekularformel |
C21H23NO |
---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-carbazol-9-yl-3-cyclohexylpropan-1-one |
InChI |
InChI=1S/C21H23NO/c23-21(15-14-16-8-2-1-3-9-16)22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h4-7,10-13,16H,1-3,8-9,14-15H2 |
InChI-Schlüssel |
XXICVWVLQKZHRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.